Cas no 352000-78-3 (7-Amino-3-hydroxy-1-indanone)

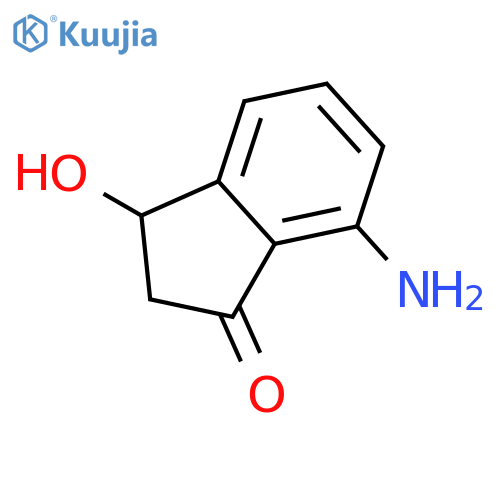

7-Amino-3-hydroxy-1-indanone structure

商品名:7-Amino-3-hydroxy-1-indanone

CAS番号:352000-78-3

MF:C9H9NO2

メガワット:163.173262357712

MDL:MFCD12827809

CID:1072373

PubChem ID:45588335

7-Amino-3-hydroxy-1-indanone 化学的及び物理的性質

名前と識別子

-

- 7-Amino-3-hydroxy-1-indanone

- 7-amino-3-hydroxyindan-1-one

- 7-amino-3-hydroxy-indan-1-one

- AG-C-08894

- aminohydroxyindanone

- CTK7J8362

- GD-0718

- SBB087687

- 352000-78-3

- SB84529

- DTXSID80670629

- CS-0367464

- 7-amino-3-hydroxy-2,3-dihydroinden-1-one

- MFCD12827809

- 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one

- J-519072

- AKOS005072911

-

- MDL: MFCD12827809

- インチ: InChI=1S/C9H9NO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3,7,11H,4,10H2

- InChIKey: BKELERWEBOXGSB-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)N)C(=O)CC2O

計算された属性

- せいみつぶんしりょう: 163.063

- どういたいしつりょう: 163.063

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3A^2

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- ゆうかいてん: 116-118°

- PSA: 63.32000

- LogP: 1.46980

7-Amino-3-hydroxy-1-indanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB269854-500 mg |

7-Amino-3-hydroxy-1-indanone, 95%; . |

352000-78-3 | 95% | 500mg |

€579.60 | 2023-04-26 | |

| A2B Chem LLC | AF91258-1g |

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one |

352000-78-3 | >95% | 1g |

$1116.00 | 2024-04-20 | |

| A2B Chem LLC | AF91258-5g |

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one |

352000-78-3 | >95% | 5g |

$4027.00 | 2024-04-20 | |

| Crysdot LLC | CD12080042-250mg |

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one |

352000-78-3 | 95+% | 250mg |

$343 | 2024-07-24 | |

| Crysdot LLC | CD12080042-1g |

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one |

352000-78-3 | 95+% | 1g |

$858 | 2024-07-24 | |

| Alichem | A079000726-1g |

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one |

352000-78-3 | 95% | 1g |

$918.06 | 2023-09-02 | |

| Ambeed | A138124-1g |

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one |

352000-78-3 | 95+% | 1g |

$877.0 | 2024-04-19 | |

| A2B Chem LLC | AF91258-1mg |

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one |

352000-78-3 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AF91258-10mg |

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one |

352000-78-3 | >95% | 10mg |

$240.00 | 2024-04-20 | |

| Chemenu | CM290251-1g |

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one |

352000-78-3 | 95% | 1g |

$*** | 2023-03-31 |

7-Amino-3-hydroxy-1-indanone 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

2. Water

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

352000-78-3 (7-Amino-3-hydroxy-1-indanone) 関連製品

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1189426-16-1(Sulfadiazine-13C6)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:352000-78-3)7-Amino-3-hydroxy-1-indanone

清らかである:99%

はかる:1g

価格 ($):789.0